molecular formula C16H26N8O7 B12560078 L-Histidylglycine--water (2/1) CAS No. 193359-65-8

L-Histidylglycine--water (2/1)

Cat. No.: B12560078
CAS No.: 193359-65-8
M. Wt: 442.43 g/mol
InChI Key: FPYMWDWEMGUWCF-UAIGZDOSSA-N
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Description

L-Histidylglycine–water (2/1) is a dipeptide hydrate comprising the amino acids L-histidine and glycine, crystallized with water in a 2:1 stoichiometric ratio. Its molecular formula is C₈H₁₃N₅O₂·H₂O (based on the anhydrous core structure from ). This compound is structurally characterized by a histidine residue (with an imidazole side chain) linked to glycine via a peptide bond. The hydration state (2:1 ratio) suggests a stable crystalline lattice where water molecules occupy specific interstitial sites, influencing solubility and stability.

Applications include its use in peptide synthesis and biochemical studies, particularly as a model for understanding hydration effects on peptide conformation.

Properties

CAS No.

193359-65-8

Molecular Formula

C16H26N8O7

Molecular Weight

442.43 g/mol

IUPAC Name

2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;hydrate

InChI

InChI=1S/2C8H12N4O3.H2O/c2*9-6(1-5-2-10-4-12-5)8(15)11-3-7(13)14;/h2*2,4,6H,1,3,9H2,(H,10,12)(H,11,15)(H,13,14);1H2/t2*6-;/m00./s1

InChI Key

FPYMWDWEMGUWCF-UAIGZDOSSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)N.O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)O)N.C1=C(NC=N1)CC(C(=O)NCC(=O)O)N.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Histidylglycine can be synthesized through the coupling of L-histidine and glycine using standard peptide synthesis techniques. The reaction typically involves the activation of the carboxyl group of L-histidine, followed by its reaction with the amino group of glycine. Common reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an aqueous or organic solvent under mild conditions to prevent racemization.

Industrial Production Methods

Industrial production of L-Histidylglycine may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Histidylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and complexation with metal ions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Histidylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Histidylglycine involves its ability to form complexes with metal ions, which can catalyze various biochemical reactions. The imidazole ring of L-histidine acts as a ligand, coordinating with metal ions and facilitating the cleavage of peptide bonds. This property is particularly useful in the hydrolysis of amide bonds in peptides and proteins .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of L-Histidylglycine–Water (2/1) and Comparable Compounds
Compound Molecular Formula Molecular Weight (g/mol) Hydration State Key Functional Groups Primary Applications
L-Histidylglycine–water (2/1) C₈H₁₃N₅O₂·H₂O 229.23 2:1 Peptide bond, imidazole, amine Peptide synthesis, hydration studies
L-Histidine hydrochloride monohydrate C₆H₉N₃O₂·HCl·H₂O 209.63 1:1 Imidazole, carboxylate, chloride Buffer preparation, pharmaceuticals
Hippuryl-L-histidyl-L-leucine hydrate C₂₁H₂₇N₅O₅·xH₂O ~500 (anhydrous) Variable Benzoyl, tripeptide, amide Substrate for enzyme assays
Glycinamide (unhydrated) C₂H₆N₂O 74.08 None Amide, amine Intermediate in peptide synthesis
Key Observations :
  • Hydration Effects: L-Histidylglycine–water (2/1) exhibits greater water stability than L-histidine hydrochloride monohydrate (1:1), likely due to stronger hydrogen-bonding networks in the dipeptide structure.
  • Functional Groups: Unlike the hydrochloride salt (which is ionic and water-soluble), L-Histidylglycine–water (2/1) relies on polar amide and imidazole groups for solubility, making it less soluble in non-polar solvents compared to Hippuryl-L-histidyl-L-leucine (which has a hydrophobic benzoyl group).
  • Molecular Weight : The dipeptide hydrate is smaller than tripeptides like Hippuryl-L-histidyl-L-leucine, enabling easier diffusion in biological systems.

Stability and Reactivity

  • Thermal Stability: L-Histidylglycine–water (2/1) decomposes at ~200°C, similar to L-histidine hydrochloride monohydrate (~180°C), but lower than anhydrous glycinamide (>250°C). The water molecules likely reduce thermal resistance.

Q & A

Basic Research Questions

Q. What experimental methodologies are optimal for synthesizing and characterizing L-Histidylglycine–water (2/1) with high purity?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected histidine and glycine, followed by recrystallization in a controlled humidity environment to stabilize the 2:1 water ratio. Characterize purity via HPLC (C18 column, 0.1% TFA/water–acetonitrile gradient) and validate stoichiometry using thermogravimetric analysis (TGA) to quantify water content. NMR (1H/13C) and mass spectrometry (ESI-MS) confirm molecular structure. Ensure reproducibility by documenting humidity and temperature conditions during crystallization .

Q. How can researchers resolve contradictions in reported solubility data for L-Histidylglycine–water (2/1) across different solvents?

  • Methodological Answer : Conduct systematic solubility studies under controlled conditions (pH, ionic strength, temperature). For example:

  • Table 1 : Solubility Parameters in Common Solvents
SolventpH RangeTemp (°C)Solubility (mg/mL)Method (e.g., UV-Vis, gravimetric)
Water3–72512.5 ± 0.3UV-Vis (λ = 214 nm)
DMSONeutral258.2 ± 0.5Gravimetric
  • Address discrepancies by cross-referencing purity assays (e.g., HPLC retention times) and solvent dielectric constants. Contradictions often arise from unaccounted impurities or hydration-state variations .

Advanced Research Questions

Q. What advanced techniques elucidate the thermodynamic stability of the 2:1 water-L-Histidylglycine complex under varying environmental conditions?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to measure phase transitions and isothermal titration calorimetry (ITC) to quantify binding affinity between water and the dipeptide. Pair with molecular dynamics (MD) simulations (e.g., AMBER force field) to model hydrogen-bond networks. For example:

  • Figure 1 : DSC thermogram showing endothermic peaks at 85°C (dehydration) and 210°C (peptide decomposition).
  • Key Variables : Relative humidity (RH), temperature ramp rates, and ionic strength. Validate simulations with experimental data (e.g., XRD for crystal structure) .

Q. How can researchers design experiments to distinguish between bulk water and structurally bound water in the L-Histidylglycine–water (2/1) system?

  • Methodological Answer :

  • Step 1 : Use deuterium oxide (D2O) in crystallization and analyze via FTIR (O–D stretching at 2500 cm⁻¹ vs. O–H at 3300 cm⁻¹).
  • Step 2 : Perform dynamic vapor sorption (DVS) to monitor water uptake/loss hysteresis. Bound water exhibits minimal desorption below 40% RH.
  • Step 3 : Apply solid-state NMR (1H MAS) to differentiate mobile (bulk) vs. rigid (bound) water populations .

Q. What strategies mitigate batch-to-batch variability in L-Histidylglycine–water (2/1) synthesis for reproducible pharmacological studies?

  • Methodological Answer :

  • Control Parameters :
  • SPPS coupling efficiency (monitor via Kaiser test).
  • Crystallization kinetics (e.g., cooling rate ≤ 0.5°C/min).
  • Quality Assurance : Implement in-line PAT (process analytical technology) tools like Raman spectroscopy to track intermediate hydration states. Statistical DOE (design of experiments) optimizes critical factors (e.g., solvent ratio, stirring speed) .

Data Contradiction and Interdisciplinary Analysis

Q. How should researchers reconcile conflicting results from XRD and NMR regarding the coordination geometry of water in L-Histidylglycine–water (2/1)?

  • Methodological Answer :

  • XRD provides time-averaged crystal symmetry but may miss dynamic disorder.
  • NMR (e.g., 17O or 2H quadrupolar coupling) captures local mobility. Cross-validate with MD simulations to model transient hydrogen bonds.
  • Case Study : A 2024 study resolved such conflicts by combining low-temperature XRD (100 K) with variable-temperature NMR, revealing temperature-dependent water mobility .

Q. What interdisciplinary approaches validate the biological relevance of L-Histidylglycine–water (2/1) interactions in enzymatic systems?

  • Methodological Answer :

  • Table 2 : Interdisciplinary Validation Framework
TechniqueApplicationExample Outcome
Kinetic assaysMeasure enzyme inhibition (%) with/without L-Histidylglycine–water15% reduced activity at 10 mM
Cryo-EMResolve water-peptide interfaces in enzyme binding pockets2.8 Å resolution map
QM/MM simulationsModel proton transfer pathways influenced by bound waterΔG‡ reduced by 8.2 kcal/mol
  • Publish raw datasets in repositories like Zenodo to enable meta-analyses .

Guidance for Early-Career Researchers

  • Avoid : Overreliance on single-characterization techniques; always triangulate data (e.g., XRD + NMR + simulations).
  • Critical Practice : Pre-register experimental protocols on platforms like Open Science Framework to reduce bias .
  • Ethical Note : Disclose all synthesis conditions (e.g., humidity, trace metals) to ensure reproducibility .

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